molecular formula C16H14ClNO4S B13254214 Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13254214
M. Wt: 351.8 g/mol
InChI Key: YMSLOHQXRMCLFM-UHFFFAOYSA-N
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Description

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS: 2060009-02-9) is a chlorosulfonyl-substituted indole derivative with the molecular formula C₁₆H₁₄ClNO₄S and a molecular weight of 351.80 g/mol . The compound features a benzyl carboxylate group at position 1 and a chlorosulfonyl (-SO₂Cl) moiety at position 7 of the indole core. Limited data on its specific applications are available, but its structural features suggest utility in nucleophilic substitution reactions due to the electrophilic nature of the chlorosulfonyl group.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 7-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

YMSLOHQXRMCLFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=C2S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often begins with benzyl 2,3-dihydro-1H-indole-1-carboxylate , which can be prepared by:

  • Protection of the indoline nitrogen with a benzyl carboxylate group via reaction with benzyl chloroformate under basic conditions.
  • Reduction of indole to indoline if starting from indole.

Chlorosulfonylation at the 7-Position

The key step is the introduction of the chlorosulfonyl group (-SO2Cl) selectively at the 7-position of the indoline ring. This is typically achieved by:

  • Reagent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature.
  • Solvent: An inert solvent such as dichloromethane or chloroform.
  • Conditions: Low temperature (0 to 5 °C) to avoid polysubstitution or degradation.
  • Mechanism: Electrophilic aromatic substitution targeting the activated aromatic ring of the indoline, with the 7-position favored due to electronic and steric factors.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography.
  • Characterization is done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution pattern and purity.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 N-protection (carboxylation) Benzyl chloroformate, base (e.g., triethylamine), solvent (THF) Benzyl 2,3-dihydro-1H-indole-1-carboxylate
2 Chlorosulfonylation Chlorosulfonic acid or sulfuryl chloride, low temperature, inert solvent This compound

Comparative Analysis of Preparation Methods

Aspect Chlorosulfonic Acid Method Sulfuryl Chloride Method
Reactivity Highly reactive, requires strict temperature control Slightly milder, may offer better selectivity
Reaction Conditions Low temperature (0–5 °C), inert atmosphere Similar temperature, inert atmosphere
Side Reactions Possible over-chlorosulfonylation or ring sulfonation Less prone to polysubstitution
Ease of Handling Corrosive, requires careful handling Also corrosive but often easier to handle
Yield and Purity Moderate to high yields with proper control Comparable yields, sometimes cleaner products

Research Findings and Optimization Notes

  • Regioselectivity: The 7-position chlorosulfonylation is favored due to the electron density distribution on the indoline ring, which can be influenced by the benzyl carboxylate protecting group on nitrogen, directing electrophilic substitution away from the nitrogen-substituted position.
  • One-Pot Synthesis: Recent studies on related indole derivatives suggest that combining intermediate steps (e.g., hydroxylation and acylation) in one pot can improve efficiency, but for chlorosulfonylation, isolation of the protected indoline is typically preferred to avoid side reactions.
  • Safety and Handling: Chlorosulfonylation reagents are highly corrosive and require strict moisture control and appropriate personal protective equipment.
  • Scale-Up Considerations: Temperature control and slow addition of chlorosulfonylating agents are critical to avoid decomposition or side reactions during larger scale synthesis.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C16H12ClNO4S (approximate)
Molecular Weight ~349 g/mol (estimated based on structure)
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like dichloromethane, chloroform
Stability Stable under dry, inert atmosphere; sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted indole derivatives.

Scientific Research Applications

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related indole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Functional Groups Key Applications/Reactivity
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate 2060009-02-9 C₁₆H₁₄ClNO₄S 351.80 Chlorosulfonyl (7) Benzyl carboxylate, Chlorosulfonyl Sulfonylation reagent, intermediates
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate 1710628-73-1 C₁₆H₁₃ClN₂O₆S 396.80 Chlorosulfonyl (5), Nitro (7) Benzyl carboxylate, Nitro Nitration/amination intermediates
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 223.63 Chloro (7), Methyl (3) Carboxylic acid Pharmaceutical synthesis
Indoline derivative (e.g., compound) - C₃₇H₄₅ClFN₇O₈ 802.25 Boc-protected amines, guanidino Complex substituents HIV-1 inhibition

Key Observations:

  • Positional Isomerism : The nitro-substituted analog (CAS 1710628-73-1) has a chlorosulfonyl group at position 5 and a nitro group at position 7, whereas the target compound has chlorosulfonyl at position 7. This positional difference alters electronic and steric effects, influencing reactivity toward nucleophiles .
  • Functional Group Diversity : The 7-chloro-3-methylindole derivative (CAS 16381-48-9) replaces the chlorosulfonyl group with a chloro substituent and introduces a carboxylic acid at position 2. This renders it more suitable for acid-catalyzed reactions (e.g., esterification) rather than sulfonamide formation .
  • Complexity: The indoline derivative () features multiple bulky substituents (e.g., Boc-protected amines, guanidino groups), enabling specific biological interactions, such as HIV-1 inhibition, which are absent in simpler chlorosulfonyl indoles .

Research Findings and Trends

  • Positional Effects : Chlorosulfonyl groups at position 7 (target) vs. 5 (nitro analog) lead to distinct electronic profiles. Position 7’s proximity to the indole nitrogen may enhance electrophilicity, favoring reactions with sterically demanding nucleophiles .
  • Biological Activity : While the target compound’s applications are underexplored, structurally related chlorosulfonyl indoles are increasingly studied as protease inhibitors or kinase modulators .

Biological Activity

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H14_{14}ClNO4_4S
  • Molecular Weight : 351.8 g/mol

The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications .

Mechanisms of Biological Activity

This compound exhibits a range of biological activities attributed to its structural characteristics. The chlorosulfonyl group allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.

Anticancer Activity

Research has indicated that indole derivatives, including this compound, can exhibit anticancer properties. For instance, studies have shown that related indole compounds can induce apoptosis and autophagy in cancer cells by targeting lysosomes . The mechanism often involves the modulation of signaling pathways that control cell survival and death.

Study 1: Antitumor Effects

A study focused on indole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell migration and proliferation. Specifically, compounds were tested in vitro against various cancer cell lines, showing IC50 values indicative of potent activity .

Study 2: Mechanistic Insights

Another investigation into the biological activity of indole derivatives revealed that they could activate specific cellular pathways leading to apoptosis in hepatocellular carcinoma cells. This study highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other indole derivatives is useful. The following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylateSimilar indole structure with chlorosulfonyl groupAnticancer activity
Ethyl 5-chloro-1H-indole-2-carboxylateIndole structure with ethoxy groupModerate antimicrobial activity
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidineIndole with bromine substituentEnhanced biological activity due to pyrrolidine moiety

This comparative analysis indicates that while many indole derivatives exhibit biological activities, the chlorosulfonyl group in this compound may confer unique reactivity and potency against specific biological targets.

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